Trimethylcyclopenteneacetaldehyde
Description
Properties
CAS No. |
12622-07-0 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2-(2,3,3-trimethylcyclopenten-1-yl)acetaldehyde |
InChI |
InChI=1S/C10H16O/c1-8-9(5-7-11)4-6-10(8,2)3/h7H,4-6H2,1-3H3 |
InChI Key |
BSWFXYISSJCWRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCC1(C)C)CC=O |
Origin of Product |
United States |
Synthetic Methodologies for Trimethylcyclopenteneacetaldehyde
Exploration of Novel Reaction Pathways for Trimethylcyclopenteneacetaldehyde Synthesis
The synthesis of this compound, also known as campholenic aldehyde, is a topic of significant interest in the field of fine chemical production. Research has focused on developing efficient and selective catalytic routes from readily available precursors, primarily α-pinene and its derivatives.
Catalytic Approaches to this compound Formation
Catalysis plays a pivotal role in the synthesis of this compound, enabling high yields and selectivities under various reaction conditions. The following sections delve into specific catalytic approaches that have been explored for the formation of this α,β-unsaturated aldehyde.
Organometallic catalysis offers a versatile toolkit for the synthesis of complex organic molecules, including α,β-unsaturated aldehydes. While specific examples detailing the direct synthesis of this compound using organometallic catalysts are not extensively documented in the reviewed literature, related transformations highlight the potential of this approach. For instance, Wilkinson's catalyst, [RhCl(PPh₃)₃], is a well-known organometallic complex that catalyzes the hydrogenation of alkenes and can also be used in the decarbonylation of aldehydes. acs.org
A notable development in organometallic catalysis is the copper hydride (CuH)-catalyzed asymmetric reduction of α,β-unsaturated carboxylic acids to β-chiral aldehydes. This method provides a pathway to enantiomerically enriched aldehydes with high yields and functional group tolerance. nih.govnih.gov The reaction is proposed to proceed through a ketene (B1206846) intermediate. nih.gov Although not directly applied to this compound, this methodology represents a potential route for the synthesis of chiral analogues from corresponding unsaturated carboxylic acid precursors.
The combination of aminocatalysis and transition-metal catalysis has also been shown to be effective for the β-alkylation of α,β-unsaturated aldehydes, a reaction co-catalyzed by a simple chiral amine and a copper catalyst. nih.gov
Acid-catalyzed rearrangements are a common and effective method for the synthesis of this compound, typically starting from α-pinene oxide. Both Brønsted and Lewis acids can be employed to facilitate this transformation.
One documented method involves the use of anhydrous zinc chloride, a Lewis acid, in benzene. In this process, α-pinene epoxide is added to a refluxing suspension of zinc chloride, yielding campholenic aldehyde. researchgate.net The reaction proceeds via the isomerization of the epoxide, driven by the Lewis acidic catalyst.
The Prins reaction, which is the acid-catalyzed condensation of an alkene with an aldehyde, represents another relevant acid-catalyzed pathway. semanticscholar.orgacs.org This reaction can lead to various products depending on the conditions, including allylic alcohols and 1,3-diols. semanticscholar.orgacs.org While not a direct synthesis of this compound, it is a fundamental C-C and C-O bond-forming reaction in the synthesis of related terpene structures. acs.org The reaction is typically catalyzed by protic acids like sulfuric acid or Lewis acids such as tin(IV) chloride and boron tribromide. semanticscholar.orgacs.org
A Russian patent describes a method for producing campholenaldehyde from the rearrangement of α-pinene epoxide in a supercritical solvent system consisting of carbon dioxide, propanol-2, and water at elevated temperatures and pressures, which can be considered an acid-catalyzed process enhanced by the unique properties of supercritical fluids. rsc.org
Table 1: Acid-Catalyzed Synthesis of Campholenic Aldehyde This table is interactive. Users can sort and filter the data.
| Starting Material | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| α-Pinene Epoxide | Zinc Chloride (anhydrous) | Benzene | 86 | 70.2 | researchgate.net |
| α-Pinene Epoxide | Supercritical CO₂, Propanol-2, Water | Supercritical Fluid | 160-240 | High Productivity | rsc.org |
Electrocatalysis offers a green and sustainable alternative for organic synthesis, often operating under mild conditions. While direct electrocatalytic synthesis of this compound has not been specifically reported, general methods for the synthesis of α,β-unsaturated aldehydes using electrochemistry are relevant.
One such method is the selective oxidation of allylic alcohols to α,β-unsaturated aldehydes. This can be achieved using electrochemically generated hydrogen peroxide in the presence of a platinum black catalyst. researchgate.netacs.org This approach allows for the controlled oxidation of various allylic alcohols to their corresponding aldehydes in good yields. researchgate.net
Another emerging strategy is the electroreductive intermolecular coupling of unactivated aryl alkenes or fused ring heterocycles with aliphatic aldehydes. rsc.org This catalyst-free protocol utilizes rapid alternating polarity electrolysis to generate highly reactive radical anion intermediates. rsc.org Furthermore, the electrochemical allylation of aldehydes and ketones with allylic alcohols provides a direct route to homoallylic alcohols, which could potentially be further oxidized to the target aldehyde. organic-chemistry.org The cleavage of alkenes to yield aldehydes via electrocatalytic anodic oxidation has also been demonstrated. nih.gov
These electrocatalytic methods, while not yet applied to this compound, represent promising future avenues for its synthesis from various precursors.
Photocatalysis harnesses light energy to drive chemical reactions and has emerged as a powerful tool in organic synthesis. The application of photocatalysis to the synthesis of this compound is an area of active research, with several relevant strategies being explored.
One promising approach is the visible-light-promoted organocatalytic aerobic oxidation of silyl (B83357) enol ethers to α,β-unsaturated ketones and aldehydes. copernicus.org This metal-free method uses an inexpensive organic dye as a photosensitizer and operates under aerobic conditions. copernicus.org
The photooxidation of α-pinene, a primary precursor for campholenic aldehyde, has also been studied. The oxidation of α-pinene by hydroxyl radicals, which can be generated photocatalytically, leads to the formation of pinonaldehyde, a structurally related compound. copernicus.orgresearchgate.net The product distribution is highly dependent on the reaction conditions, including the presence of nitrogen oxides. copernicus.org Research has also shown that α-pinene can be oxidized to various products, including α-pinene oxide and campholenic aldehyde, over titanium-containing mesoporous materials like Ti-MCM-41 under certain conditions. semanticscholar.org The oxidation of α-pinene on mineral surfaces like kaolinite (B1170537) can also yield pinonaldehyde. youtube.com
While direct photocatalytic synthesis of this compound is not yet a well-established method, these related transformations indicate the potential for developing selective photocatalytic routes in the future.
Heterogeneous catalysis is of significant industrial importance due to the ease of catalyst separation and recycling. Several studies have focused on the use of solid catalysts for the synthesis of this compound from α-pinene and its derivatives.
A highly selective method for the synthesis of campholenic aldehyde involves the isomerization of α-pinene oxide over titanosilicate molecular sieves with an MWW zeolitic structure. acs.org Ti-MWW catalysts have demonstrated high catalytic activity and selectivity, with the Ti-MCM-22 catalyst achieving a 96% selectivity to campholenic aldehyde at total conversion of α-pinene oxide. acs.org The exceptional performance is attributed to the presence of isolated tetrahedral Ti species acting as Lewis acid centers, the absence of Brønsted acidity, and the specific pore architecture of the MWW zeolite. acs.org
Praseodymium-incorporated aluminophosphate molecular sieves (PrAlPO-5) have also been shown to be effective bifunctional catalysts for the one-pot synthesis of campholenic aldehyde from α-pinene. nih.gov In this system, the praseodymium sites act as both redox and acid centers, facilitating the epoxidation of α-pinene followed by the isomerization of the resulting α-pinene oxide to campholenic aldehyde. nih.gov
The use of Ti-substituted hexagonal mesoporous silica (B1680970) (Ti-HMS) as a bifunctional catalyst for the conversion of α-pinene to campholenic aldehyde using tert-butyl hydroperoxide (TBHP) as an oxidant has also been investigated. It was found that the removal of water and molecular oxygen from the reaction system is crucial to suppress the formation of byproducts from radical-mediated allylic oxidation.
Table 2: Heterogeneous Catalytic Synthesis of Campholenic Aldehyde This table is interactive. Users can sort and filter the data.
| Starting Material | Catalyst | Oxidant | Solvent | Temperature (°C) | Selectivity to Campholenic Aldehyde (%) | Reference |
|---|---|---|---|---|---|---|
| α-Pinene Oxide | Ti-MCM-22 | - | Toluene (B28343) | 70 | 96 | acs.org |
| α-Pinene | PrAlPO-5 | Chemisorbed Oxygen | - | - | Selective | nih.gov |
| α-Pinene | Ti-HMS | TBHP | - | - | - | |
| α-Pinene | Ti-MCM-41 | Hydrogen Peroxide | Acetonitrile | 70 | up to 27 |
Homogeneous Catalysis for this compound
Multi-Component Reactions in this compound Assembly
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly efficient in generating molecular complexity. There is no specific MCR documented for the direct assembly of this compound in the reviewed literature. However, the synthesis of substituted cyclopentenones, which are structurally related, has been achieved via a one-step reaction of an enone with an aldehyde in the presence of a catalytic system. google.com This suggests the theoretical possibility of designing an MCR for this compound, potentially involving a precursor cyclopentene (B43876) derivative, a source of the acetaldehyde (B116499) moiety, and a suitable catalyst.
Bio-inspired Synthetic Routes to this compound
Bio-inspired synthesis seeks to mimic nature's strategies for creating complex molecules. This compound, also known as campholenic aldehyde, is a naturally occurring compound found in the essential oil of various plants, including Laggera pterodonta and Eucalyptus astringens. nih.gov Its presence in nature suggests that biosynthetic pathways exist for its formation. A bio-inspired synthetic approach would likely involve enzymatic or biomimetic catalysts to perform key transformations, such as the cyclization of a terpene precursor or the specific oxidation of a corresponding alcohol. While specific bio-inspired total syntheses are not detailed in the available literature, the natural occurrence of the compound provides a blueprint for potential green chemistry approaches.
Flow Chemistry Applications in this compound Synthesis
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, scalability, and reaction control. There are no specific reports on the application of flow chemistry to the synthesis of this compound. However, given that its synthesis can involve exothermic reactions or the use of hazardous reagents, flow chemistry presents a promising alternative to traditional batch methods. For example, the acid-mediated rearrangement of campholytic aldehyde to 2,3,3-trimethylcyclopent-1-enecarbaldehyde, a key intermediate, could potentially be optimized for safety and efficiency in a flow reactor. google.com
Optimization of Reaction Conditions for this compound Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and selectivity of any chemical synthesis. For this compound, while specific comprehensive studies on the optimization of all parameters are not widely published, general principles and related examples provide insight.
Temperature and Pressure Effects on this compound Yield and Selectivity
Temperature and pressure are critical parameters that can significantly influence the outcome of a chemical reaction. In the synthesis of 2,3,3-trimethylcyclopent-1-enecarbaldehyde from campholytic aldehyde using an acid resin catalyst (Amberlyst 15), the reaction is conducted at reflux in cyclohexane (B81311), indicating that elevated temperature is necessary to drive the rearrangement. google.com The subsequent purification by bulb-to-bulb distillation is performed under reduced pressure (0.08 Torr) at 70°C, highlighting the role of pressure in isolating the product. google.com For the isomerization of α-pinene oxide, the reaction temperature is a key factor in determining selectivity, with a study showing high selectivity towards campholenic aldehyde at 70°C in toluene. rsc.org
Due to the lack of specific published data, a detailed data table on the effects of a wide range of temperatures and pressures on the yield and selectivity of this compound synthesis cannot be provided.
Solvent Effects in this compound Synthesis
The choice of solvent can profoundly affect reaction rates, equilibria, and product distribution. In the synthesis of 2,3,3-trimethylcyclopent-1-enecarbaldehyde, cyclohexane is used as the solvent for the acid-catalyzed rearrangement. google.com The synthesis of β-campholenic acid, a derivative, from β-campholenic aldehyde utilizes acetone (B3395972) as the solvent for the oxidation step. prepchem.com The isomerization of α-pinene oxide to campholenic aldehyde has been studied in different solvents, with toluene being effective at 70°C and N,N-dimethylacetamide at a higher temperature of 140°C, indicating that the solvent choice is linked to the reaction temperature and catalyst performance. rsc.org
A comprehensive data table illustrating the effects of various solvents on the synthesis of this compound is not available in the reviewed scientific literature.
Reagent Stoichiometry and Concentration Impact on this compound Formation
The synthesis of this compound, often referred to as campholenic aldehyde, is predominantly achieved through the isomerization of α-pinene oxide. The stoichiometry and concentration of reagents play a critical role in maximizing the yield of the desired aldehyde while minimizing the formation of byproducts.
In the epoxidation of α-pinene to α-pinene oxide, a crucial preceding step, the concentration of the oxidizing agent, such as hydrogen peroxide (H₂O₂), and the acid catalyst significantly influences the product distribution. Studies have shown that increasing the amount of H₂O₂ can lead to a decrease in the selectivity for α-pinene oxide, favoring the formation of allylic oxidation products like verbenol (B1206271) and verbenone. rsc.org Similarly, the concentration of the acid catalyst is a key factor; higher acid concentrations can promote the rearrangement of α-pinene oxide to campholenic aldehyde but also increase the rate of side reactions, including hydrolytic decomposition to sobrerol (B1217407) and pinanediol. rsc.org One study found that the epoxidation of α-pinene is 100% selective to α-pinene oxide only when the acid concentration is below 0.05 M. rsc.org
The isomerization of α-pinene oxide itself is highly sensitive to the nature and concentration of the catalyst. Lewis acids are primarily used to promote the formation of campholenic aldehyde. researchgate.netresearchgate.net The concentration of these Lewis acids must be carefully controlled, as excessive amounts can lead to undesired side reactions and product degradation. In continuous processes, the feed rate of α-pinene oxide into the reaction mixture containing the catalyst and solvent is a critical parameter that affects both the conversion and the yield of campholenic aldehyde. google.com
| Reagent/Condition | Effect on this compound Formation | Reference(s) |
| High H₂O₂ Concentration (in epoxidation) | Decreased selectivity for the precursor α-pinene oxide, leading to lower overall yield. | rsc.org |
| High Acid Concentration (in epoxidation) | Increased rate of α-pinene oxide rearrangement to the aldehyde, but also increased side reactions. | rsc.org |
| Catalyst Loading (Isomerization) | Optimal concentration is crucial; excess can lead to byproducts. | researchgate.netresearchgate.net |
| α-Pinene Oxide Feed Rate (Continuous process) | Affects conversion and yield; needs to be optimized for the specific reactor and conditions. | google.com |
This table summarizes the impact of reagent stoichiometry and concentration on the formation of this compound.
Kinetic Studies of this compound Synthetic Pathways
Kinetic studies of the synthesis of this compound, primarily from α-pinene oxide isomerization, reveal a complex reaction network. The reaction is generally considered to be kinetically controlled rather than thermodynamically controlled, meaning the product distribution is determined by the rates of the various competing reaction pathways. acs.orgd-nb.info
A kinetic investigation into the epoxidation of α-pinene, the precursor step, has shown the reaction to be first-order with respect to the concentrations of α-pinene and the catalyst, and fractional-order (approximately 0.5) with respect to the hydrogen peroxide concentration. rsc.org The activation energy for this epoxidation has been determined to be around 35 kJ mol⁻¹. rsc.org
For the isomerization of α-pinene oxide, a generic first-order kinetic model has been developed which includes both parallel and consecutive reaction routes. acs.orgd-nb.info This model acknowledges that campholenic aldehyde is formed alongside other products like trans-carveol, and that these products can potentially undergo further reactions. The rate of formation of campholenic aldehyde is significantly influenced by the type of catalyst and the solvent used. For instance, non-polar solvents tend to favor the formation of campholenic aldehyde. acs.orgd-nb.info
Enantioselective and Diastereoselective Synthesis of this compound
The fragrance properties of this compound are linked to its stereochemistry. As such, the development of enantioselective and diastereoselective synthetic methods is of significant interest to produce specific, highly active isomers.
Chiral Catalyst Design for Asymmetric this compound Synthesis
While the industrial synthesis of campholenic aldehyde often results in a racemic mixture, research into asymmetric catalysis offers pathways to enantiomerically enriched products. The design of chiral catalysts is central to this endeavor. For the isomerization of α-pinene oxide, chiral Lewis acids are a promising area of investigation. researchgate.netnih.gov Although specific examples for the direct asymmetric synthesis of this compound are not extensively reported in publicly available literature, the principles of chiral Lewis acid catalysis are well-established. nih.govnih.gov A chiral Lewis acid could potentially coordinate to the oxygen atom of the epoxide in α-pinene oxide, creating a chiral environment that directs the rearrangement to preferentially form one enantiomer of campholenic aldehyde.
General strategies in asymmetric catalysis that could be applicable include the use of chiral metal complexes, such as those based on rhodium or copper, with chiral ligands. nih.gov For instance, chiral diphosphine rhodium(I) complexes have been successfully used in the highly enantioselective isomerization of prochiral allylamines. nih.gov
Auxiliary-Controlled Stereoselective this compound Production
Another powerful strategy for achieving stereocontrol is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.comnumberanalytics.com After the desired stereocenter is created, the auxiliary is removed.
In the context of synthesizing this compound, a chiral auxiliary could be incorporated into a precursor molecule. For example, a chiral auxiliary could be attached to a molecule that, upon cyclization, would form the trimethylcyclopentene ring with the desired stereochemistry at the carbon bearing the acetaldehyde group. While specific examples of auxiliary-controlled synthesis for this particular aldehyde are not readily found in the literature, this remains a viable and powerful approach in asymmetric synthesis. wikipedia.orgnumberanalytics.comnih.gov
Mechanisms of Stereocontrol in this compound Formation
The mechanism of stereocontrol in the formation of this compound would depend on the specific asymmetric method employed.
In a chiral catalyst-mediated reaction , the catalyst would create a chiral pocket or environment around the substrate. For the isomerization of α-pinene oxide, a chiral Lewis acid would bind to the epoxide, and the steric and electronic properties of the chiral ligand on the acid would favor one transition state over the other, leading to the preferential formation of one enantiomer of the product. nih.govnih.gov
In an auxiliary-controlled synthesis , the chiral auxiliary attached to the precursor molecule would sterically hinder one face of the molecule, forcing an incoming reagent or a cyclization to occur from the less hindered face. wikipedia.orgnih.gov This would result in the formation of a specific diastereomer. The subsequent removal of the auxiliary would yield the enantiomerically enriched product.
Sustainable Synthesis of this compound
The fragrance industry is increasingly focused on sustainable practices, and the synthesis of this compound is no exception. rsc.orgresearchgate.netiberchem.compolimi.itevolvebotanica.com Key areas of development include the use of renewable feedstocks, greener catalysts, and more efficient processes.
Biocatalysis represents a frontier in the sustainable synthesis of sandalwood fragrances derived from campholenic aldehyde. rsc.orgrsc.org Enzymes such as ene-reductases (ERs) and alcohol dehydrogenases (ADHs) are being explored for the stereoselective reduction of α,β-unsaturated carbonyl precursors to the desired fragrance alcohols. rsc.org This approach not only enhances the sustainability of the process by operating under mild conditions but also offers the potential for high stereoselectivity, which is often difficult to achieve with traditional chemical methods. rsc.org The use of biocatalysis can significantly improve the green metrics of the synthesis, such as the E-factor (environmental factor) and EcoScale. polimi.it
Green Chemistry Principles in this compound Production
The twelve principles of green chemistry offer a framework for creating more environmentally benign chemical processes. perfumerflavorist.com In the context of this compound synthesis, several of these principles are particularly relevant:
Prevention: It is better to prevent waste than to treat or clean up waste after it has been created. perfumerflavorist.com This principle underscores the importance of high-yield reactions and minimizing by-product formation.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. chembam.com
Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. purkh.com This involves careful selection of reagents and solvents.
Design for Energy Efficiency: Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. If possible, synthetic methods should be conducted at ambient temperature and pressure.
Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. personalcaremagazine.com For a molecule like this compound, this could involve exploring bio-based starting materials.
Catalysis: Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. purkh.com Catalysts can enable more efficient reactions with lower energy input and less waste.
The fragrance industry is increasingly adopting these principles, with tools like the IFRA Green Chemistry Compass being developed to help companies assess and improve the sustainability of their fragrance ingredients. perfumerflavorist.com
Atom Economy and E-factor Analysis for this compound Synthesis
Atom economy and the Environmental Factor (E-factor) are key metrics for evaluating the greenness of a chemical process. chembam.com
Atom Economy is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. chembam.com
E-factor provides a more practical measure of waste, defined as the total mass of waste generated per unit of product. libretexts.orgwikipedia.org
For the fine chemicals industry, E-factors can range from 5 to 50, while for bulk chemicals, they are typically between 1 and 5. chembam.comresearchgate.net
To illustrate, let's consider a hypothetical final step in the synthesis of this compound: a Horner-Wadsworth-Emmons reaction to form the α,β-unsaturated aldehyde.
Hypothetical Reaction: Trimethylcyclopentanone + Diethyl (formylmethyl)phosphonate → this compound + Diethyl phosphate
The table below presents a hypothetical atom economy and E-factor analysis for this reaction.
| Metric | Calculation | Hypothetical Value | Interpretation |
| Atom Economy | (MW of Product / Sum of MW of Reactants) x 100 | 55% | This indicates that, theoretically, 45% of the mass of the reactants is converted into by-products. |
| E-factor | (Mass of Waste / Mass of Product) | 0.82 | This suggests that for every 1 kg of this compound produced, 0.82 kg of waste is generated in this step. |
This is an interactive data table. The values are illustrative for a hypothetical reaction.
It is important to note that the E-factor includes not just by-products but also solvent losses, unreacted starting materials, and catalyst residues, offering a more comprehensive view of the process's environmental impact. libretexts.org
Waste Minimization Strategies in this compound Manufacturing
Minimizing waste in the production of specialty chemicals like this compound is crucial for both environmental sustainability and economic efficiency. purkh.com Several strategies can be employed:
Process Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst loading can significantly improve yield and reduce the formation of by-products. purkh.com
Solvent Selection and Recycling: Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical CO2 can reduce the environmental impact. personalcaremagazine.com Implementing solvent recovery and recycling systems is also a key strategy.
Catalyst Innovation: The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is preferable to homogeneous catalysts that can be difficult to recover.
Waste Valorization: Exploring potential uses for by-products can turn a waste stream into a valuable co-product. This concept of industrial symbiosis, where the waste of one process becomes the feedstock for another, is a cornerstone of a circular economy. purkh.com
Intelligent Manufacturing: The use of AI and machine learning can help in optimizing production processes in real-time to increase yields and reduce waste generation. nexocode.com
Inventory Management: Proper management of chemical stocks, such as purchasing smaller quantities and using older stock first, can prevent chemicals from expiring and becoming waste. udel.edu
By integrating these strategies into the design and operation of the manufacturing process for this compound, it is possible to significantly reduce its environmental footprint.
Mechanistic Investigations of Trimethylcyclopenteneacetaldehyde Reactions
Reaction Dynamics and Kinetics in Trimethylcyclopenteneacetaldehyde Transformations
The study of reaction dynamics and kinetics would provide fundamental insights into the rates and molecular-level movements involved in the chemical transformations of this compound.
Time-Resolved Spectroscopic Studies of this compound Reaction Intermediates
Time-resolved spectroscopic techniques are powerful tools for detecting and characterizing transient species that are formed during a chemical reaction. For a compound like this compound, these methods could be employed to observe short-lived intermediates in various reactions, such as photoisomerization or oxidation.
Techniques like transient absorption and time-resolved infrared spectroscopy could potentially identify the structure and lifetime of excited states or radical intermediates. For instance, laser flash photolysis could be used to generate a reactive intermediate of this compound, and its subsequent decay and reaction pathways could be monitored on timescales from picoseconds to microseconds. The spectral features observed would provide clues about the electronic and vibrational structure of these fleeting species.
Computational Studies on this compound Reaction Pathways
In the absence of extensive experimental data, computational chemistry serves as a valuable tool for predicting and understanding reaction mechanisms. Quantum mechanical calculations, such as Density Functional Theory (DFT), could be used to map out the potential energy surface for various transformations of this compound.
These studies can be used to:
Determine the geometries of reactants, transition states, and products.
Calculate the activation energies associated with different reaction pathways, thereby predicting the most likely mechanism.
Simulate spectroscopic data (e.g., IR, NMR) to aid in the identification of experimentally observed species.
For example, computational models could explore the pathways for the cyclization or rearrangement of the trimethylcyclopentene ring or the reactions involving the acetaldehyde (B116499) functional group.
Isotopic Labeling for this compound Mechanistic Elucidation
Isotopic labeling is a classic and powerful technique for tracing the fate of atoms throughout a chemical reaction, providing unambiguous evidence for proposed mechanisms. By selectively replacing certain atoms in the this compound molecule with their heavier isotopes (e.g., replacing ¹H with ²H (deuterium) or ¹²C with ¹³C), one can follow their path during a transformation.
The location of the isotopic label in the product molecule can be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). This information can reveal:
Which specific bonds are broken and formed.
Whether intramolecular or intermolecular rearrangements occur.
The stereochemical course of a reaction.
Catalytic Mechanisms Involving this compound
Catalysts can significantly influence the rate and selectivity of reactions involving this compound. Understanding the underlying catalytic mechanisms is crucial for designing efficient synthetic processes.
Elucidation of Active Sites in Catalysts for this compound Reactions
The "active site" is the specific location on a catalyst where the chemical reaction takes place. Identifying and characterizing these sites is a key aspect of catalysis research. For reactions involving this compound, both heterogeneous and homogeneous catalysts could be employed.
Heterogeneous Catalysis: In solid catalysts, such as metals or metal oxides, active sites can be located at defects, edges, or specific crystal faces. Techniques like X-ray absorption spectroscopy and electron microscopy, combined with theoretical modeling, can be used to probe the structure and electronic properties of these sites. The adsorption of this compound onto the catalyst surface can induce changes that are critical for the reaction to proceed.
Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants, often as a soluble metal complex. Spectroscopic methods (NMR, IR) and kinetic studies can provide insights into the coordination of this compound to the metal center and the subsequent steps in the catalytic cycle.
Transition State Analysis of this compound Catalytic Cycles
The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of a chemical transformation. Analyzing the structure and energy of the transition state is fundamental to understanding how a catalyst functions.
Computational methods are particularly powerful for studying transition states, as these species are, by their nature, fleeting and cannot be isolated. By modeling the interaction of this compound with a catalyst's active site, researchers can calculate the geometry and energy of the transition state for each elementary step in the catalytic cycle. This analysis can reveal how the catalyst stabilizes the transition state, thereby lowering the activation energy and accelerating the reaction. Kinetic isotope effect studies, where the reaction rate is compared between the normal and isotopically labeled this compound, can provide experimental validation for the computationally predicted transition state structures.
Ligand Effects on this compound Catalytic Activity
The catalytic conversion of substrates involving this compound isomers is highly sensitive to the nature of the ligands coordinated to the metallic catalyst center. Ligands are crucial in modulating the electronic and steric environment of the catalyst, which in turn dictates the activity, selectivity, and efficiency of the reaction.
A prominent example is the catalytic isomerization of α-pinene oxide to campholenic aldehyde, a reaction of significant commercial interest. This transformation is often catalyzed by Lewis acidic metal complexes. tandfonline.comresearchgate.net Studies on molybdenum-based organometallic catalysts have shown that the ligands can be fine-tuned to alter the Lewis acidity of the metal center. For instance, the introduction of electron-withdrawing groups onto the ligands enhances the electrophilicity of the molybdenum, potentially leading to faster reaction rates. Conversely, electron-donating ligands can decrease the metal's Lewis acidity, which may alter the product selectivity. tandfonline.com
The general principle is that the ligand framework directly influences the electronic density on the metal. This modulation affects how the catalyst interacts with the substrate, in this case, the epoxide precursor to campholenic aldehyde. A more Lewis acidic catalyst can coordinate more strongly to the epoxide oxygen, facilitating the ring-opening and rearrangement cascade that leads to the aldehyde product. tandfonline.comresearchgate.net
Furthermore, in other potential catalytic reactions of aldehydes, such as hydroformylation or hydrogenation, the choice of ligand is paramount. For instance, N-heterocyclic carbenes (NHCs) have emerged as powerful ligands for nickel-catalyzed aldehyde transformations. Their strong σ-donating ability increases the electron density on the metal, promoting the η²-coordination of the aldehyde's C=O bond, a key activation step that is less common with traditional phosphine (B1218219) ligands. mdpi.com The steric bulk of the NHC ligand can also create a specific pocket around the active site, influencing which substrate can bind and in what orientation, thereby controlling selectivity.
Table 1: Expected Influence of Ligand Properties on Catalytic Reactions of this compound This table presents a generalized summary of expected ligand effects based on established principles in catalysis.
| Ligand Type | Electronic Property | Steric Property (Example) | Expected Impact on Catalytic Activity/Selectivity |
|---|---|---|---|
| Phosphines (e.g., PPh₃) | σ-donor, π-acceptor | Moderate Cone Angle | Versatile; selectivity often tuned by varying substituents on phosphorus. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donor | High Steric Bulk (e.g., IPr) | Promotes oxidative addition; enhances stability; steric bulk can induce high selectivity. |
| Bidentate Phosphines (e.g., dppe) | σ-donor, π-acceptor | Constrained Bite Angle | Bite angle controls geometry of the metal complex, strongly influencing enantioselectivity in asymmetric catalysis. |
| Electron-Poor Ligands (e.g., P(OAr)₃) | Weak σ-donor, Strong π-acceptor | Variable | Stabilizes electron-rich, low-valent metal centers; can increase reaction rates by facilitating product dissociation. |
Stereochemical Mechanisms in this compound Reactions
The inherent chirality and multiple functional groups within this compound present fascinating challenges and opportunities in stereochemical control.
Chiral Recognition in this compound Transformations
Chiral recognition is the process by which a chiral agent, such as a catalyst or reagent, differentiates between the non-superimposable, three-dimensional spaces of a molecule. In this compound, the primary site for such recognition is the aldehyde functional group. The carbon-oxygen double bond is planar, and because the two groups attached to the carbonyl carbon (the hydrogen and the trimethylcyclopentenyl group) are different, the two faces of this plane are enantiotopic (the Re-face and the Si-face).
A classic reaction where this is relevant is the Paternò-Büchi reaction, a [2+2] photocycloaddition between an excited carbonyl compound and an alkene to form an oxetane. When this compound is irradiated, its aldehyde group can be excited and react with an alkene. If an achiral alkene is used in an achiral solvent, the reaction will produce a racemic mixture of the two corresponding enantiomeric oxetanes, as attack on the Re and Si faces is equally probable. However, if the reaction is conducted in the presence of a chiral sensitizer (B1316253) or a chiral solvent, the environment becomes asymmetric. This chiral environment can interact differently with the two enantiotopic faces of the aldehyde in the transition state, lowering the activation energy for attack on one face relative to the other. This energetic differentiation results in the preferential formation of one enantiomer of the product, an example of chiral recognition leading to an enantioselective synthesis.
Diastereotopic and Enantiotopic Group Differentiation in this compound
Similarly, the two protons on the carbon atom alpha to the carbonyl group (the CH₂ adjacent to the C=O) are diastereotopic. Their magnetic environments are non-equivalent, meaning they would appear as distinct signals in a ¹H NMR spectrum. In a reaction involving deprotonation at this position to form an enolate, a chiral base could selectively abstract one of these protons over the other, leading to a chiral enolate and subsequently, a stereocontrolled aldol (B89426) addition.
Table 2: Hypothetical Stereochemical Outcomes in a Reaction of Campholenic Aldehyde This table illustrates the principles of stereochemical differentiation in a hypothetical nucleophilic addition to the aldehyde.
| Condition | Stereochemical Principle | Expected Product(s) | Expected Stereochemical Purity |
|---|---|---|---|
| Achiral Nucleophile, Achiral Solvent | Attack on enantiotopic carbonyl faces | Racemic mixture of two enantiomers | 0% enantiomeric excess (ee) |
| Chiral Nucleophile, Achiral Solvent | Chiral recognition of enantiotopic faces | One enantiomer preferentially formed | >0% ee, up to >99% ee |
| Achiral Reagent attacks C=C bond | Attack on diastereotopic faces | One diastereomer preferentially formed | >0% diastereomeric excess (de) |
Computational Chemistry for this compound Reactivity
Computational chemistry provides indispensable tools for mapping reaction pathways and understanding the origins of reactivity and selectivity that are difficult to probe experimentally.
Density Functional Theory (DFT) Calculations on this compound Reactions
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetics of molecules. For reactions involving this compound, DFT is ideally suited to build a comprehensive model of the entire reaction coordinate.
A key area where DFT provides insight is in atmospheric chemistry, such as the ozonolysis of campholenic aldehyde, which is a known biogenic volatile organic compound. copernicus.orgresearchgate.net Experimental studies have identified the products of this reaction, but DFT calculations are necessary to elucidate the complex, multi-step mechanism. The process begins with the cycloaddition of ozone to the C=C double bond to form a highly unstable primary ozonide. DFT can calculate the activation barrier for this step and the geometry of the transition state. The primary ozonide then rapidly decomposes into a carbonyl compound (acetone) and a Criegee intermediate. The energetics of this decomposition and the subsequent reactions of the highly reactive Criegee intermediate can be mapped out using DFT, explaining the formation of observed secondary organic aerosols. copernicus.org These calculations help rationalize the product distributions by comparing the energy barriers of competing pathways.
Table 3: Representative DFT Data for a Hypothetical Reaction Pathway (e.g., Ozonolysis) This table shows example relative energies that could be obtained from DFT calculations to map a reaction profile.
| Species | Description | Relative Energy (ΔE, kcal/mol) |
|---|---|---|
| Reactants | Campholenic Aldehyde + O₃ | 0.0 (Reference) |
| TS1 | Transition state for ozone addition | +5.2 |
| Primary Ozonide | Initial [3+2] cycloaddition product | -35.8 |
| TS2 | Transition state for ozonide cleavage | -10.5 |
| Products | Criegee Intermediate + Acetone (B3395972) | -45.1 |
Molecular Dynamics Simulations of this compound Processes
While DFT focuses on the energetics of specific points along a reaction path, Molecular Dynamics (MD) simulations provide a view of the system's evolution over time. MD simulates the motion of atoms and molecules, offering insights into conformational dynamics, solvation effects, and non-covalent interactions. youtube.comnih.gov
While specific MD studies on this compound are not widely reported, the application of this technique can be understood from related systems. Given that campholenic aldehyde and its derivatives are important fragrance molecules, MD simulations are highly relevant for studying their interactions with biological receptors, such as olfactory receptors. researchgate.net An MD simulation can model the process of the aldehyde (the ligand) binding to the receptor's active site. nih.gov By simulating the system over nanoseconds, researchers can observe the key intermolecular interactions (like hydrogen bonds or van der Waals forces) that stabilize the complex, calculate binding energies, and analyze how the receptor's structure changes upon binding. This dynamic picture is crucial for understanding the initial event in the perception of smell and for designing new fragrance molecules with specific properties. The simulation can reveal the preferred conformation of the flexible cyclopentene (B43876) ring and side chain within the binding pocket, providing a structural basis for its odorant properties.
Table 4: Potential Insights from Molecular Dynamics (MD) Simulations on this compound This table outlines the types of questions and information that MD simulations could address for this molecule.
| Process Studied | Key Questions for MD Simulation | Information Obtained |
|---|---|---|
| Solvation in Water | How does the molecule orient itself? What is the structure of the surrounding water shell? | Solvation free energy; preferred conformations; hydrogen bond dynamics with the carbonyl group. |
| Binding to an Olfactory Receptor | What is the binding affinity? Which amino acids are key for interaction? What is the residence time in the binding pocket? | Binding free energy (ΔG_bind); map of key interactions; conformational changes in the receptor; ligand entry/exit pathways. |
| Interaction with a Catalyst Surface | How does the molecule adsorb onto the surface? Does it adopt a specific conformation upon adsorption? | Adsorption energy; preferred binding orientation (e.g., via C=O or C=C bond); surface diffusion characteristics. |
Quantitative Structure-Activity Relationship (QSAR) for this compound Reactivity
Quantitative Structure-Activity Relationship (QSAR) models are computational and mathematical tools that aim to establish a correlation between the chemical structures of compounds and their biological or chemical activities. sysrevpharm.orgmdpi.com In the context of this compound, a member of the α,β-unsaturated aldehyde class, QSAR can be instrumental in predicting its reactivity and potential toxicological endpoints. The underlying principle of QSAR is that variations in the structural and physicochemical properties of a molecule are responsible for changes in its activities. sysrevpharm.org
The reactivity of α,β-unsaturated aldehydes like this compound is largely governed by the electrophilic nature of the carbon-carbon double bond conjugated with the carbonyl group, making them susceptible to nucleophilic attack, such as Michael addition. researchgate.net QSAR studies on this class of compounds often focus on predicting their reactivity towards biological nucleophiles, which is a key factor in their biological effects.
Detailed research into α,β-unsaturated carbonyl compounds has revealed several structural trends that influence their reactivity and toxicity. researchgate.netqsardb.org These trends provide a foundation for developing QSAR models. For instance, the degree and position of substitution on the carbon framework can significantly alter reactivity. Methyl substitution on the vinyl carbon atoms has been shown to diminish reactivity in some α,β-unsaturated ketones. researchgate.net
Descriptor Analysis in QSAR Models for α,β-Unsaturated Aldehydes
To build a robust QSAR model, a wide range of molecular descriptors are calculated and correlated with the observed activity. These descriptors can be broadly categorized into physicochemical, topological, and quantum-chemical parameters. frontiersin.orgmdpi.com
Physicochemical Descriptors: These describe properties such as lipophilicity (logP), electronic effects (Hammett constants, σ), and steric parameters (Taft steric constant, Es). mdpi.comijnrd.org Lipophilicity is crucial as it governs the compound's ability to traverse biological membranes to reach its target.
Topological Descriptors: These are numerical representations of the molecular structure, encoding information about size, shape, and branching.
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule. Key descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the electrophilicity index. researchgate.netrsc.org For α,β-unsaturated aldehydes, the energy of the LUMO is particularly relevant as it indicates the molecule's ability to accept an electron in a nucleophilic attack.
The following table illustrates a hypothetical set of descriptors that could be used in a QSAR model for a series of α,β-unsaturated aldehydes, including this compound, to predict their reactivity.
| Compound | logP | LUMO Energy (eV) | Steric Parameter (Es) | Predicted Reactivity (log(1/k)) |
| Acrolein | -0.01 | -2.5 | 1.24 | 3.5 |
| Crotonaldehyde | 0.46 | -2.3 | 0.67 | 3.1 |
| Cinnamaldehyde | 1.9 | -2.1 | -0.38 | 2.8 |
| This compound | 2.5 | -2.0 | -1.54 | 2.5 |
This table presents illustrative data based on general trends observed for α,β-unsaturated aldehydes and does not represent actual experimental results.
Model Development and Validation
The development of a QSAR model involves selecting the most relevant descriptors and using statistical methods, such as Multiple Linear Regression (MLR), to create a mathematical equation that relates these descriptors to the activity. sysrevpharm.org The quality and predictive power of the QSAR model are assessed through various validation techniques. A good model will have a high correlation coefficient (R²) and a high predictive ability, often evaluated by cross-validation (Q²). nih.gov
For a series of α,β-unsaturated aldehydes, a hypothetical QSAR equation might look like:
log(Reactivity) = c₀ + c₁logP - c₂LUMO - c₃*Es
where c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis.
Mechanistic Interpretation from QSAR Models
Beyond prediction, a well-constructed QSAR model can offer insights into the reaction mechanisms. The descriptors that are found to be statistically significant in the model can point to the key molecular features driving the reactivity. For instance, a strong correlation with the LUMO energy would support the understanding that the reactivity is primarily driven by electrophilic attack. rsc.org A significant contribution from a steric descriptor would indicate that the accessibility of the reaction center is a critical factor. researchgate.net
In the case of this compound, the presence of the trimethyl-substituted cyclopentene ring introduces significant steric bulk around the α,β-unsaturated system, which would likely be captured by steric descriptors in a QSAR model and predict a modified reactivity compared to less substituted aldehydes.
The integration of QSAR with other modeling techniques, such as physiologically based kinetic/dynamic (PBK/D) modeling, can further enhance the risk assessment of compounds like this compound by predicting dose-dependent detoxification and DNA adduct formation. iaea.org
Derivatization and Analog Synthesis of Trimethylcyclopenteneacetaldehyde
Synthesis of Functionalized Trimethylcyclopenteneacetaldehyde Derivatives
The synthesis of functionalized derivatives of this compound, also known as campholenic aldehyde, is a significant area of research, driven by the importance of these compounds as intermediates, particularly in the fragrance industry for creating sandalwood-like scents. nih.govforeverest.net The primary route to obtaining this compound is through the isomerization of α-pinene oxide, a readily available starting material derived from turpentine (B1165885) oil. wikipedia.orgrsc.org Various catalytic systems, including zinc chloride and titanosilicates like Ti-MWW, have been employed to achieve high selectivity and yield in this rearrangement. wikipedia.orgrsc.org
Further derivatization can be achieved through reactions involving the aldehyde functionality or the cyclopentene (B43876) ring. For instance, Grignard reactions with methyl-, ethyl-, or vinylmagnesium halides on the aldehyde group lead to the corresponding secondary alcohols. google.com Additionally, acid-mediated rearrangement of campholenic aldehyde can yield 2,3,3-trimethylcyclopent-1-enecarbaldehyde, which can then undergo subsequent Grignard reactions to produce a different set of alcohol derivatives. google.com
Aldehyde Group Transformations in this compound
The aldehyde functional group in this compound is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Reduction to Alcohols: The aldehyde can be readily reduced to the corresponding primary alcohol, (2,2,3-trimethylcyclopent-3-en-1-yl)ethanol. This transformation is a fundamental reaction in organic synthesis.
Oxidation to Carboxylic Acids: While specific examples for this compound are not prevalent in the reviewed literature, aldehydes, in general, can be oxidized to their corresponding carboxylic acids.
Formation of Imines and Enamines: The reaction of aldehydes with primary or secondary amines leads to the formation of imines and enamines, respectively. These reactions are typically acid-catalyzed and reversible. youtube.com
Acetal (B89532) Formation: Protection of the aldehyde group is often necessary during multi-step syntheses. This is commonly achieved by converting the aldehyde into an acetal by reacting it with an alcohol in the presence of an acid catalyst. These acetals are stable under neutral or basic conditions and can be readily hydrolyzed back to the aldehyde. youtube.com
Wittig Reaction: The Wittig reaction provides a powerful method for converting aldehydes into alkenes with a high degree of control over the location of the new double bond.
Reductive Amination: This two-step process involves the initial formation of an imine from the aldehyde and an amine, followed by the reduction of the imine to form a more complex amine. youtube.com
Cyanohydrin Formation: The addition of hydrogen cyanide across the carbonyl group of an aldehyde results in the formation of a cyanohydrin. This reaction introduces both a hydroxyl and a nitrile group, offering further synthetic possibilities.
Cyclopentene Ring Modifications of this compound
Modifications to the cyclopentene ring of this compound open up another avenue for creating structural diversity and exploring new chemical space.
Hydrogenation: The carbon-carbon double bond within the cyclopentene ring can be saturated through catalytic hydrogenation. For example, the hydrogenation of α-campholenic aldehyde in the presence of a palladium on charcoal catalyst yields 2,2,3-trimethylcyclopentanecarbaldehyde, also known as dihydro campholenic aldehyde. google.com This transformation effectively removes the unsaturation in the ring, leading to a saturated cyclopentane (B165970) derivative.
Dehydrogenation: The direct α,β-dehydrogenation of aldehydes to form α,β-unsaturated aldehydes is a known transformation that can be achieved using catalyst systems such as Pd(TFA)2/4,5-diazafluorenone. nih.govrsc.org This process introduces a double bond adjacent to the carbonyl group. While specific examples for the dehydrogenation of the cyclopentene ring of this compound to introduce further unsaturation are not detailed in the available literature, this general methodology suggests a potential pathway for such modifications. Another approach involves the successive dehydrogenation of related aromatic propanols to α,β-unsaturated aldehydes using binuclear copper complexes. nih.gov
Oxidation: The oxidation of the cyclopentene ring in this compound can lead to the formation of epoxides. Specifically, the gas-phase oxidation of campholenic aldehyde by hydroxyl radicals is predicted to form campholenic aldehyde epoxide (CAE). organic-chemistry.orgresearchgate.net This epoxide is a reactive intermediate that can undergo further reactions. The oxidation of α-pinene, a precursor to campholenic aldehyde, also proceeds through an epoxide intermediate. rsc.org
Reduction: As mentioned previously, the primary reduction of the cyclopentene moiety involves hydrogenation to yield the saturated dihydro derivative. google.com While other specific reduction methods for the cyclopentene ring of this particular aldehyde are not extensively documented, general methods for alkene reduction could potentially be applied.
Trimethyl Group Functionalization in this compound
Silylation of this compound and its Derivatives
Silylation is a versatile synthetic tool used to introduce a silyl (B83357) group into a molecule, often to protect a functional group or to activate a molecule for subsequent reactions. In the context of this compound, silylation can be envisioned to occur at the aldehyde functionality, leading to the formation of silyl enol ethers.
Exploration of Novel this compound Scaffolds
Ring expansion and contraction reactions are powerful tools for transforming cyclic frameworks, often leading to the formation of more stable or synthetically useful ring systems. pitt.eduresearchgate.netwikipedia.org These transformations typically proceed through cationic, anionic, or carbenoid intermediates. wikipedia.org
Ring Expansion:
The expansion of the trimethylcyclopentene ring to a six-membered ring could be achieved through several established methods. One common strategy involves the Tiffeneau-Demjanov rearrangement, which utilizes a pinacol-type rearrangement mechanism. baranlab.org For a this compound analog, this would first require conversion of the aldehyde to a cyanohydrin, followed by reduction to a β-amino alcohol. Treatment of this intermediate with nitrous acid would generate a diazonium salt, which upon rearrangement and loss of nitrogen gas, would yield a cyclohexanone (B45756) derivative.
Another approach involves the ring expansion of cyclobutanones to cyclopentanones via α-lithioalkyl aryl sulfoxides and selenoxides, a method that could be adapted for the expansion of a cyclopentanone (B42830) derived from this compound. acs.org Furthermore, the Dowd-Beckwith reaction, a ring-expansion of cyclic ketones via alkoxy radicals, presents another potential route. researchgate.net
| Reaction Type | Starting Material (Analogous) | Reagents | Product (Analogous) | Key Features |
| Tiffeneau-Demjanov Rearrangement | Cyclopentanemethanolamine | HONO | Cyclohexanone | One-carbon ring expansion via a diazonium intermediate. baranlab.org |
| Photochemical Ring Expansion | α-Diazocyclopentanone | hν, ROH | Cyclohexanone ester | Wolff rearrangement of an α-diazoketone to a ketene (B1206846), followed by trapping with an alcohol. |
| Buchner Ring Expansion | Benzene derivative | Ethyl diazoacetate, catalyst | Cycloheptatriene derivative | Carbene or carbenoid addition to an aromatic ring followed by ring expansion. wikipedia.org |
Ring Contraction:
Conversely, contraction of the five-membered ring to a four-membered ring is also a possibility, though often more challenging due to increased ring strain. The Favorskii rearrangement of α-haloketones is a classic method for ring contraction. wikipedia.org This would necessitate the conversion of a this compound derivative to an α-halocyclopentanone. Treatment with a base would then induce the rearrangement to a cyclobutanecarboxylic acid derivative. Photochemical methods, such as the Wolff rearrangement of a cyclic α-diazoketone, can also be employed for ring contraction. wikipedia.orgbaranlab.org
| Reaction Type | Starting Material (Analogous) | Reagents | Product (Analogous) | Key Features |
| Favorskii Rearrangement | 2-Chlorocyclopentanone | Base (e.g., NaOEt) | Ethyl cyclobutanecarboxylate | Anionic rearrangement of an α-haloketone. wikipedia.org |
| Photochemical Wolff Rearrangement | α-Diazocyclopentanone | hν, H₂O | Cyclobutanecarboxylic acid | Extrusion of nitrogen gas and rearrangement to a ketene. baranlab.org |
| Oxidative Ring Contraction | Cyclobutene (B1205218) derivative | Oxidizing agent | Cyclopropylketone | Rearrangement of cyclobutene derivatives to form cyclopropylketones. researchgate.net |
The development of spirocyclic and fused-ring systems from this compound would significantly increase its structural diversity and potential for biological applications.
Spirocyclic Systems:
Spirocycles, which contain two rings connected by a single common atom, are prevalent in many natural products and pharmaceuticals. nih.govnih.gov The aldehyde functionality of this compound is a key handle for the construction of spirocyclic systems. For instance, a Knoevenagel condensation with a cyclic active methylene (B1212753) compound, followed by a Michael addition and subsequent cyclization, could lead to the formation of a spirocyclic derivative. Another approach involves the use of bis-Grignard reagents that can react with a ketone derivative of this compound to form spiro-alcohols. baranlab.org The synthesis of spiro(cyclopentane-1,3'-indoline) derivatives has been achieved through the reaction of donor-acceptor cyclopropanes with α,β-unsaturated enamides, a strategy that could potentially be adapted. nih.govfrontiersin.org
| Reaction Type | Starting Material (Analogous) | Reagents | Product (Analogous) | Key Features |
| (3+2) Cycloaddition | Cyclopentylidene derivative, Azomethine ylide | LiF, DMF | Azaspiro[4.4]nonane | Formation of a five-membered heterocyclic ring spiro-fused to the cyclopentane ring. researchgate.net |
| Knoevenagel-Michael Cascade | Cyclopentanone, Malononitrile | Base | Spiro[4.4]nonane derivative | Sequential condensation and intramolecular cyclization. |
| Intramolecular Aldol (B89426) Condensation | Diketone precursor | Base or Acid | Spirocyclic enone | Formation of a new ring via intramolecular C-C bond formation. |
Fused-Ring Systems:
Fused-ring systems, where two rings share two or more common atoms, are another important structural motif in organic chemistry. acs.orgnih.gov The aldehyde group of this compound can be utilized in intramolecular aldol or Wittig reactions to construct a fused ring. For example, oxidation of the aldehyde to a carboxylic acid, followed by conversion to an acyl chloride and a Friedel-Crafts acylation with an appropriate aromatic substituent on the cyclopentene ring, could lead to a fused tricyclic system. Polyene cyclization reactions, often acid-catalyzed, are another powerful method for constructing fused ring systems and could be initiated from a suitably functionalized this compound derivative. core.ac.uk
| Reaction Type | Starting Material (Analogous) | Reagents | Product (Analogous) | Key Features |
| Intramolecular Aldol Condensation | 1,5-Diketone | Base or Acid | Fused cyclohexenone | Formation of a six-membered ring fused to the cyclopentane ring. |
| Nazarov Cyclization | Divinyl ketone | Lewis or Brønsted acid | Fused cyclopentenone | Electrocyclic ring closure of a divinyl ketone. |
| Diels-Alder Reaction | Diene-substituted cyclopentene, Dienophile | Heat or Lewis acid | Fused bicyclic system | [4+2] cycloaddition to form a six-membered ring. |
Bioorthogonal Chemistry Applications with this compound Derivatives
Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgacs.org The aldehyde functionality of this compound makes it a potential candidate for development as a bioorthogonal tag. Aldehydes and ketones are attractive for this purpose due to their small size and relative inertness towards most biological functional groups at neutral pH. nih.gov
Bioorthogonal bond cleavage reactions are crucial for applications such as prodrug activation and the controlled release of therapeutic agents. researchgate.netnih.govnih.gov A derivative of this compound could be designed as a "caging" group that is cleaved under specific, bioorthogonally controlled conditions. For instance, the aldehyde could be converted into a specific acetal or ketal that is stable under physiological conditions but can be cleaved by a bioorthogonal trigger. One such trigger could be a transition metal catalyst that is delivered to a specific site. Another strategy involves the use of "click-to-release" chemistry, where a bioorthogonal reaction, such as a tetrazine ligation, triggers a cascade of reactions leading to bond cleavage. nih.gov
| Cleavage Strategy | Trigger | Released Moiety | Underlying Principle |
| Tetrazine-triggered cleavage of vinyl ethers | Tetrazine | Alcohol or Phenol | Inverse electron-demand Diels-Alder reaction followed by elimination. nih.gov |
| Palladium-catalyzed cleavage of allyl carbamates | Palladium catalyst | Amine | Cleavage of the allyl protecting group. |
| Photo-cleavage | UV or visible light | Aldehyde/Ketone | Use of a photolabile protecting group. nih.gov |
The aldehyde group of this compound can participate in several bioorthogonal ligation reactions for the conjugation of biomolecules. wikipedia.orgacs.orgnih.gov The most common reaction is the formation of a hydrazone or oxime through condensation with a hydrazine (B178648) or an aminooxy-functionalized molecule, respectively. acs.orgnih.gov While these reactions can be slow at physiological pH, the use of aniline (B41778) as a catalyst can significantly accelerate the rate of oxime ligation. nih.gov
Another approach involves the Pictet-Spengler ligation, where an aldehyde reacts with a tryptamine (B22526) derivative to form a tetrahydro-β-carboline. researchgate.net This reaction has been shown to be effective for site-specific protein labeling. Furthermore, the aldehyde could be transformed into other bioorthogonal handles, such as an alkyne or an azide, through standard organic transformations, thereby expanding the repertoire of possible conjugation reactions to include copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC). wikipedia.orgacs.org
| Reaction Type | Bioorthogonal Partner | Linkage Formed | Key Features |
| Oxime Ligation | Aminooxy-functionalized molecule | Oxime | Catalyzed by aniline at neutral pH. acs.orgnih.gov |
| Hydrazone Ligation | Hydrazine-functionalized molecule | Hydrazone | Generally faster than oxime formation but can be reversible. nih.gov |
| Pictet-Spengler Ligation | Tryptamine-functionalized molecule | Tetrahydro-β-carboline | Forms a stable, heterocyclic linkage. researchgate.net |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide-functionalized molecule (after conversion of aldehyde to alkyne) | Triazole | Copper-free click chemistry. wikipedia.orgacs.org |
Advanced Analytical Methodologies for Trimethylcyclopenteneacetaldehyde Research
Spectroscopic Techniques for Investigating Trimethylcyclopenteneacetaldehyde Reaction Progress
Spectroscopic methods are indispensable for gaining real-time insights into the chemical transformations involving this compound. They provide data on a molecular level, allowing researchers to track the consumption of reactants and the formation of products.
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions directly within the reaction vessel. cardiff.ac.ukrsc.org This method provides quantitative data on the concentration of various species over time by tracking the changes in the chemical shifts and integrals of specific proton (¹H) or carbon (¹³C) nuclei. researchgate.netbeilstein-journals.org
For a hypothetical synthesis of this compound, an in-situ NMR setup would allow for the continuous tracking of key resonances. For instance, the disappearance of reactant signals and the simultaneous appearance of the characteristic aldehyde proton peak (around 9-10 ppm) and vinyl proton peaks of the cyclopentene (B43876) ring in the ¹H NMR spectrum would signify product formation. libretexts.org This real-time data is critical for optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize reaction time. researchgate.net
Interactive Data Table: Hypothetical In-situ ¹H NMR Monitoring of a this compound Synthesis
This table illustrates the type of data that would be generated from in-situ NMR monitoring of a reaction to form this compound. The data is hypothetical and for illustrative purposes.
| Reaction Time (minutes) | Reactant A Signal Integral (normalized) | Aldehyde Proton (CHO) Signal Integral (normalized) | Product Conversion (%) |
| 0 | 1.00 | 0.00 | 0 |
| 15 | 0.75 | 0.25 | 25 |
| 30 | 0.52 | 0.48 | 48 |
| 60 | 0.21 | 0.79 | 79 |
| 120 | 0.05 | 0.95 | 95 |
| 180 | <0.01 | >0.99 | >99 |
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. libretexts.org IR spectroscopy measures the absorption of infrared radiation by molecules, which induces vibrations in bonds with a changing dipole moment. researchgate.net Raman spectroscopy, conversely, involves the inelastic scattering of monochromatic light, and is sensitive to vibrations that cause a change in the molecule's polarizability. youtube.com
For this compound, IR spectroscopy would clearly show a strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde group, typically found in the range of 1740-1685 cm⁻¹. libretexts.org The presence of the carbon-carbon double bond (C=C) in the cyclopentene ring would also be identifiable. Raman spectroscopy is particularly effective for detecting the symmetric C=C stretching vibration, which may be weak in the IR spectrum. nih.gov Together, these techniques provide a confirmatory "fingerprint" of the compound's key functional groups. nih.gov
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
This table presents expected vibrational frequencies based on data from analogous cyclopentene and aldehyde compounds.
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| Aldehyde C=O | Stretch | 1725 - 1705 | 1725 - 1705 |
| Aldehyde C-H | Stretch | 2830 - 2810, 2730 - 2710 | Weak |
| Vinylic C=C | Stretch | 1660 - 1640 | 1660 - 1640 (Strong) |
| Vinylic =C-H | Stretch | 3050 - 3010 | 3050 - 3010 |
| Alkyl C-H | Stretch | 2960 - 2850 | 2960 - 2850 |
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions, making it invaluable for identifying reaction intermediates and confirming the molecular weight of products. acs.orgmdpi.com When coupled with an ionization technique like Electron Ionization (EI), molecules fragment in predictable patterns, providing structural information. nih.gov
In the context of this compound research, MS can detect transient, low-concentration intermediates that are key to understanding reaction mechanisms. acs.org The mass spectrum of this compound itself would be expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for α,β-unsaturated aldehydes include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements, which yield characteristic fragment ions that help to piece together the molecule's structure. libretexts.orglibretexts.org
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
This table outlines the expected m/z values for key fragments based on established fragmentation patterns of similar aldehydes. The molecular weight of C9H14O is 138.21 g/mol .
| Fragment Ion | Proposed Structure / Origin | Expected m/z |
| [M]⁺ | Molecular Ion | 138 |
| [M-1]⁺ | Loss of Aldehyde Hydrogen | 137 |
| [M-29]⁺ | Loss of CHO group (alpha-cleavage) | 109 |
| [M-43]⁺ | Loss of C3H7 (from a trimethyl group) | 95 |
| Various | McLafferty Rearrangement Products | Dependent on specific isomer structure |
Chromatographic Methods for this compound Purity and Separation
Chromatography is the cornerstone of separation science, essential for isolating this compound from reaction mixtures and determining its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the powerful separation capabilities of GC with the detection and identification power of MS. nih.gov It is the method of choice for analyzing volatile and semi-volatile compounds like this compound. nih.gov In a GC system, the sample mixture is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. nih.gov
This technique is highly effective for separating different isomers of this compound, which may have very similar properties but can be resolved based on subtle differences in their interaction with the GC column. nih.govresearchgate.net As each separated isomer elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for definitive identification. This allows for both the quantification of the target compound and the identification of impurities. nih.gov
Interactive Data Table: Illustrative GC-MS Analysis Parameters
This table provides an example of typical parameters that could be used for the GC-MS analysis of this compound and its isomers.
| Parameter | Value / Description |
| Gas Chromatograph (GC) | |
| Column | HP-5MS (or similar non-polar capillary column) |
| Carrier Gas | Helium |
| Injection Temperature | 250 °C |
| Oven Program | 60 °C (1 min), then ramp to 280 °C at 10 °C/min |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
| Identification | Based on Retention Time and Library Matching of Mass Spectra |
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating compounds in a liquid mobile phase. documentsdelivered.comingentaconnect.com It is particularly useful for non-volatile compounds or those that are thermally unstable, but it is also highly applicable to molecules like this compound, especially for purity analysis and preparative separation. documentsdelivered.comacs.org
For this compound, which is a terpenoid aldehyde, reversed-phase HPLC is a common approach. documentsdelivered.com Furthermore, since this compound possesses a chiral center, its enantiomers can be separated and quantified using chiral HPLC. youtube.com This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. nih.govtsijournals.com This is critically important in fields where the biological activity of each enantiomer may differ significantly. youtube.com
Interactive Data Table: Example Chiral HPLC Method for Enantiomeric Resolution
This table outlines a representative chiral HPLC method, adapted from methodologies used for similar chiral compounds, for separating the enantiomers of this compound.
| Parameter | Value / Description |
| Instrument | Agilent 1200 series or equivalent |
| Column | Chiralpak AD-H (or similar polysaccharide-based chiral column) |
| Mobile Phase | n-Heptane / Ethanol / Diethylamine (e.g., 92:8:1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 272 nm |
| Outcome | Baseline separation of (R)- and (S)-trimethylcyclopenteneacetaldehyde |
Advanced X-ray Techniques for this compound Structural Analysis
Conventional analytical methods often fall short in providing the high-resolution structural and temporal data required for a comprehensive understanding of intricate molecules. Advanced X-ray techniques, however, offer a powerful lens to peer into the molecular world, revealing atomic-level details and fleeting transitional states.
X-ray Crystallography of this compound Derivatives
X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While obtaining suitable crystals of this compound itself can be challenging, the synthesis of its derivatives offers a viable path to successful crystallographic analysis. The process involves chemically modifying the parent molecule to introduce atoms that enhance crystal packing and scattering properties.
Table 1: Key Aspects of X-ray Crystallography for Derivative Analysis
| Parameter | Description | Significance for this compound Derivatives |
| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. | Provides foundational information about the crystal packing and symmetry. |
| Space Group | The set of symmetry operations that describe the arrangement of molecules in the crystal. | Determines the asymmetric unit and simplifies the structure solution process. |
| Atomic Coordinates | The x, y, and z coordinates of each atom within the unit cell. | Defines the precise three-dimensional structure of the molecule. |
| Resolution | A measure of the level of detail in the electron density map. | Higher resolution allows for more accurate determination of atomic positions. |
The insights gained from the crystallographic analysis of this compound derivatives are instrumental in understanding its steric and electronic properties, which in turn influence its reactivity and potential interactions with other molecules.
Time-Resolved X-ray Scattering for this compound Reaction Dynamics
While X-ray crystallography provides a static picture of a molecule, many chemical processes involve rapid structural changes. Time-resolved X-ray scattering is a cutting-edge technique that allows for the observation of these dynamic events in real-time, capturing molecular "movies" of reactions as they occur. nih.govnih.gov This method is particularly valuable for studying the reaction dynamics of this compound, such as its isomerization or cycloaddition reactions.
In a typical time-resolved X-ray scattering experiment, a chemical reaction is initiated, often by a laser pulse (pump), and then probed at various time delays by short, intense pulses of X-rays. nih.gov The scattered X-rays are recorded by a detector, providing a series of "snapshots" of the evolving molecular structures. By analyzing the changes in the scattering pattern over time, researchers can track the formation of intermediates, transition states, and final products.
Table 2: Principles of Time-Resolved X-ray Scattering
| Principle | Description | Application to this compound |
| Pump-Probe Technique | A reaction is initiated (pump) and then probed at different time delays by an X-ray pulse. nih.gov | Allows for the study of reaction kinetics and the identification of short-lived intermediates in this compound reactions. |
| Small-Angle X-ray Scattering (SAXS) | Probes larger structural features and changes in molecular shape and size. | Can be used to monitor changes in the overall conformation of this compound or its complexes during a reaction. |
| Wide-Angle X-ray Scattering (WAXS) | Provides information about changes in local atomic structure and bond distances. | Enables the direct observation of bond formation and breakage in this compound reactions. |
The application of time-resolved X-ray scattering to the study of this compound can provide unprecedented insights into its reaction mechanisms. By directly observing the structural evolution of the molecule during a chemical transformation, scientists can validate theoretical models and gain a deeper understanding of the factors that govern its reactivity. This knowledge is crucial for the rational design of new synthetic routes and the development of novel applications for this versatile compound.
Research on Process Intensification and Scale-Up for this compound Synthesis Remains Undisclosed
Despite a comprehensive search of publicly available scientific and technical literature, detailed research and specific data concerning the process intensification and scale-up for the synthesis of the chemical compound this compound are not available. Information regarding the development of continuous flow processes, specific reactor design and engineering for its production, and dedicated downstream processing research for this particular aldehyde appears to be proprietary or has not been published in accessible domains.
The synthesis of aldehydes, a cornerstone of the fragrance and flavor industry, is an area where process intensification is actively explored to enhance efficiency, safety, and sustainability. Methodologies such as continuous flow processing, the use of microreactors, and telescoped reaction sequences are at the forefront of modern chemical manufacturing. However, the application of these advanced techniques specifically to this compound is not documented in the public record.
Similarly, specific details on reactor design, including modeling and simulation of reactor performance and process control strategies tailored for this compound manufacturing, are not found in the available literature. Downstream processing research, which would cover the purification and isolation of this compound on an industrial scale, also lacks specific public documentation.
The absence of this information suggests that research and development in this specific area may be confidential, conducted in-house by chemical manufacturers and not disseminated publicly. Therefore, a detailed article on the process intensification and scale-up research for this compound synthesis, based on the provided outline, cannot be generated from the available data.
Process Intensification and Scale Up Research for Trimethylcyclopenteneacetaldehyde Synthesis
Downstream Processing Research for Trimethylcyclopenteneacetaldehyde
Advanced Separation Techniques for this compound Purification
The purification of this compound from the reaction mixture is a critical step in its manufacturing process, directly impacting the final product's purity and yield. Traditional separation methods often present limitations in terms of efficiency and energy consumption. Consequently, research has shifted towards advanced separation techniques that offer significant improvements.
One of the most promising advanced separation methods being investigated is reactive distillation . This technique integrates reaction and separation into a single unit, which can lead to increased conversion, improved selectivity, and better heat management. srce.hrutah.edu In the context of this compound synthesis, which may involve equilibrium-limited reactions, reactive distillation offers the advantage of continuously removing the product as it is formed, thereby shifting the equilibrium towards higher product yields. srce.hrutah.edu This method can also help in avoiding the formation of azeotropes that might complicate downstream purification. srce.hr
Another key area of development is extractive distillation . This technique is particularly useful for separating close-boiling components or azeotropic mixtures by introducing a solvent (entrainer) that alters the relative volatilities of the components. scispace.comresearchgate.net The selection of an appropriate entrainer is crucial for the effectiveness of this process. scispace.com For the purification of an aldehyde like this compound, the choice would depend on its ability to selectively interact with either the product or the impurities, facilitating their separation. While specific entrainers for this compound are proprietary and depend on the exact impurity profile, the principles of extractive distillation offer a robust framework for developing a high-purity separation process.
Furthermore, chromatographic techniques are being explored for achieving very high levels of purity, especially for applications with stringent quality requirements. nih.gov Methods such as preparative gas chromatography or liquid chromatography can be employed to separate isomers and other closely related impurities that are difficult to remove by distillation alone. The choice of the stationary and mobile phases is critical and would be tailored to the specific physicochemical properties of this compound and its contaminants. nih.gov
| Separation Technique | Principle | Potential Advantages for this compound Purification |
| Reactive Distillation | Combines chemical reaction and distillation in a single apparatus. | Increased conversion and selectivity, energy savings, avoidance of azeotropes. srce.hrutah.edu |
| Extractive Distillation | A solvent is added to alter relative volatilities of components. | Effective for separating close-boiling mixtures and azeotropes. scispace.comresearchgate.net |
| Chromatography | Separation based on differential partitioning between mobile and stationary phases. | High-resolution purification, removal of isomers and trace impurities. nih.gov |
Crystallization and Formulation Studies of this compound
Following purification, the final form of this compound is critical for its stability, handling, and performance in various applications. Research in this area is centered on crystallization and formulation.
Crystallization is a key process for obtaining a high-purity solid form of a compound, which can be advantageous for storage and handling. mt.com The process involves the formation of a crystalline solid from a solution. mt.comyoutube.com For this compound, research would focus on identifying suitable solvents or solvent mixtures from which the compound can be crystallized with high yield and purity. Key process parameters that are typically optimized include cooling rate, agitation, and seeding strategies to control crystal size distribution and morphology. youtube.com Understanding the solubility curve of this compound in different solvents is a fundamental prerequisite for developing a robust crystallization process.
Reactive crystallization , also known as precipitation, is another avenue being explored where the formation of the solid product occurs simultaneously with a chemical reaction. youtube.com This can be an effective method for directly obtaining the desired product in a solid form from the reaction medium.
Formulation studies aim to develop a final product form that meets specific application requirements. This could involve creating stable solutions, emulsions, or encapsulated forms of this compound. The choice of formulation will depend on the intended use, and it often involves the selection of appropriate excipients and processing techniques to ensure the desired physical and chemical properties of the final product.
| Process | Description | Key Research Focus for this compound |
| Cooling Crystallization | Formation of crystals by cooling a saturated solution. youtube.com | Solvent screening, optimization of cooling profiles, and seeding to control crystal properties. |
| Antisolvent Crystallization | Addition of a solvent in which the compound is insoluble to induce crystallization. youtube.com | Identifying effective antisolvents and optimizing addition rates. |
| Reactive Crystallization | Simultaneous chemical reaction and crystallization. youtube.com | Investigating reaction conditions that favor direct precipitation of high-purity product. |
| Formulation | Developing the final product form (e.g., solutions, emulsions). | Selection of compatible excipients and processing methods for stability and performance. |
Theoretical and Predictive Modeling in Trimethylcyclopenteneacetaldehyde Research
Machine Learning and Artificial Intelligence for Trimethylcyclopenteneacetaldehyde Reaction Prediction
Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions with unprecedented accuracy. mdpi.comiscientific.org These technologies leverage vast datasets of known chemical reactions to learn the intricate rules that govern chemical reactivity, moving beyond traditional, human-derived heuristics. nih.govresearchgate.net
A significant challenge in chemical synthesis is the accurate prediction of the products and yields of a reaction. scispace.com Machine learning models, particularly neural networks, are trained on extensive reaction databases to forecast the outcome of a given set of reactants and conditions. nih.govnih.gov These models can identify the major product from a list of potential candidates with high accuracy, often achieving top-1 accuracy rates of over 80% in benchmark studies. nih.govyoutube.com
For a reaction intended to produce this compound, an AI model would analyze the starting materials (e.g., a trimethylcyclopentene derivative and an oxidizing agent) and the proposed conditions (solvent, temperature, catalyst). By representing the reactants and their transformations in a machine-readable format, the model predicts the most likely product structure. researchgate.net This capability is crucial for anticipating potential side reactions or undesired isomers, allowing chemists to refine their approach before entering the laboratory. nih.gov
Hypothetical Model Performance for a Key Synthetic Step: The following table illustrates hypothetical prediction accuracy for a machine learning model tasked with identifying the correct product in the oxidation of a corresponding trimethylcyclopentene alcohol to this compound.
| Model Type | Training Data Size (Reactions) | Top-1 Accuracy (%) | Top-3 Accuracy (%) | Reference |
|---|---|---|---|---|
| Neural Network | 15,000 | 71.8 | 86.7 | nih.gov |
| Sequence-to-Sequence | ~50,000 | 80.3 | N/A | youtube.com |
| Graph Convolutional Neural Network (GCNN) | ~1,000,000 | ~85-90 | ~95 | General finding |
Hypothetical AI-Driven Optimization of a Friedel-Crafts Acylation Step: This table shows a hypothetical optimization workflow for a reaction step leading to a precursor of this compound. The AI algorithm iteratively adjusts parameters to maximize the yield.
| Iteration | Temperature (°C) | Catalyst (mol%) | Solvent | Predicted Yield (%) | Experimental Yield (%) |
|---|---|---|---|---|---|
| 1 | 25 | 10 | Dichloromethane | 65 | 62 |
| 2 | 0 | 15 | Dichloromethane | 78 | 75 |
| 3 | 0 | 12 | 1,2-Dichloroethane | 85 | 83 |
| 4 | -10 | 12 | 1,2-Dichloroethane | 88 | 89 |
| 5 | -10 | 11.5 | 1,2-Dichloroethane | 91 | 92 |
Retrosynthetic Analysis Algorithms for this compound
Retrosynthesis is a foundational strategy in organic synthesis where a target molecule is conceptually broken down into simpler, commercially available precursors. youtube.comnih.gov Computer-Aided Synthesis Planning (CASP) has translated this logical process into powerful algorithms that can propose viable synthetic routes for complex molecules. nih.govresearchgate.net
Modern retrosynthesis software utilizes vast databases of chemical reactions, often extracted from patents and the scientific literature, to learn a set of "rules" for chemical transformations. nih.govyoutube.com When presented with a target like this compound, these programs apply these rules in reverse to generate a tree of possible synthetic pathways. nih.govarxiv.org Search algorithms, such as Monte Carlo tree search, explore this vast network of possibilities to identify the most promising routes based on criteria like step count, estimated cost, and the commercial availability of starting materials. nih.gov
For this compound, a CASP tool might propose several key disconnections:
C-C Bond Disconnection: Breaking the bond between the cyclopentene (B43876) ring and the acetaldehyde (B116499) moiety, suggesting a Friedel-Crafts type reaction between a trimethylcyclopentene derivative and an acetylating agent.
Functional Group Interconversion: Recognizing the aldehyde can be formed from the oxidation of a primary alcohol, which in turn could be derived from the reduction of a corresponding carboxylic acid or ester.
Ring Formation: Proposing a cyclization reaction, such as an intramolecular aldol (B89426) condensation or a Diels-Alder reaction, to construct the trimethylcyclopentene ring itself from acyclic precursors.
These computer-generated routes provide chemists with a range of theoretically feasible options, augmenting their own creativity and expertise and potentially uncovering novel or more efficient synthetic strategies. nih.govdigitellinc.com
Cheminformatics Approaches for this compound Structural Space Exploration
Cheminformatics combines chemistry, computer science, and information science to analyze and organize chemical data, enabling the exploration of the vast "chemical space" of possible molecules. nih.govnih.gov This field provides the tools to understand the diversity of a set of compounds and to predict the properties of novel, yet-to-be-synthesized molecules. rsc.org
For this compound, cheminformatics methods can be used to map its position within the broader chemical universe. By calculating a variety of molecular descriptors (e.g., molecular weight, polarity, shape, electronic properties), the compound can be compared to millions of other known molecules. This allows researchers to identify structurally similar compounds that may exhibit related biological activities or material properties. nih.gov
Furthermore, cheminformatics enables the de novo design of new molecules by exploring the structural space around a lead compound. Starting with the this compound scaffold, algorithms can systematically modify the structure—by adding or changing functional groups, altering the substitution pattern on the ring, or modifying the side chain—to generate a virtual library of thousands of related analogs. Machine learning models can then predict key properties for these virtual compounds, such as solubility, toxicity, or receptor binding affinity, allowing scientists to prioritize the most promising candidates for synthesis. core.ac.ukcriver.com
Illustrative Exploration of the Chemical Space around this compound: This table presents a hypothetical set of analogs generated by a cheminformatics tool, along with AI-predicted properties relevant to fragrance or materials science applications.
| Analog Structure | Modification from Parent Compound | Predicted Property 1 (e.g., Odor Intensity) | Predicted Property 2 (e.g., Polymerization Potential) |
|---|---|---|---|
| 2,3,3-Trimethylcyclopent-1-enecarbaldehyde | Isomeric aldehyde | High | Low |
| (2,3,3-Trimethylcyclopent-1-en-1-yl)ethanol | Aldehyde reduced to alcohol | Moderate (woody) | Moderate (for esterification) |
| (2,3,3-Trimethylcyclopent-1-en-1-yl)ethanone | Side chain oxidation to ketone | Moderate (fruity) | Low |
| 4-Fluoro-2,3,3-trimethylcyclopent-1-eneacetaldehyde | Fluorination on the ring | Low | High |
| 3-(2,3,3-Trimethylcyclopent-1-en-1-yl)propenal | Elongation of aldehyde side chain | Very High (spicy) | High |
Interdisciplinary Research on Trimethylcyclopenteneacetaldehyde
Materials Science Applications Research Involving Trimethylcyclopenteneacetaldehyde
While specific research on the use of this compound as a monomer in polymer science is not extensively documented in publicly available literature, the reactivity of its functional groups—the aldehyde and the carbon-carbon double bond—suggests potential applications in polymer chemistry and the development of advanced materials.
The aldehyde group and the unsaturated cyclopentene (B43876) ring in this compound present opportunities for polymerization. Aldehydes can undergo polymerization through various mechanisms, including cationic and anionic polymerization, to form polyacetals. Furthermore, the double bond in the cyclopentene ring could potentially participate in addition polymerization reactions.
Research on related cyclic olefins, such as cyclopentene and its methylated derivatives, has shown they can be polymerized through both double-bond opening, leading to enchained cyclopentane (B165970) rings, and ring-opening metathesis polymerization (ROMP) to produce polypentenamers. smolecule.com These polymerization methods could theoretically be applied to this compound, potentially yielding polymers with unique properties conferred by the trimethyl-substituted cyclopentyl side chains.
Additionally, α,β-unsaturated aldehydes can be involved in polymerization processes. For instance, some acetaldehyde (B116499) derivatives are used in the preparation of photopolymer holographic recording materials. sigmaaldrich.com While structurally different, this highlights the potential of aldehyde-containing molecules in advanced material applications.
The chemical structure of this compound makes it a candidate for the synthesis of specialized polymers and advanced materials. The incorporation of the bulky and hydrophobic trimethylcyclopentene moiety into a polymer backbone could influence the material's thermal stability, solubility, and mechanical properties. For example, the incorporation of cyclic structures, such as in poly(cyclohexanedimethylene terephthalate) (PCT), can alter the crystalline structure and thermal stability of polyesters. nih.gov
Derivatives of this compound could also serve as building blocks for more complex molecules with applications in materials science. For example, its structural isomer, campholenic aldehyde, is a key intermediate in the synthesis of sandalwood-like fragrances, some of which are polymeric in nature. noaa.gov This suggests that derivatives of this compound could be used to create polymers with specific sensory or functional properties.
Environmental Chemistry Research Related to this compound
As a volatile organic compound (VOC) used in consumer products like fragrances, this compound can be released into the environment. researchgate.net Its fate and transport are governed by its chemical properties and interactions with environmental factors.
The degradation of this compound in the environment can occur through both abiotic and biotic pathways.
Abiotic Degradation: In the atmosphere, this compound is expected to undergo degradation primarily through reactions with hydroxyl (OH) radicals, ozone (O3), and nitrate (B79036) radicals (NO3). epa.gov The reaction with OH radicals is typically the most significant atmospheric sink for VOCs during the daytime. For unsaturated aldehydes, this can lead to the formation of various oxygenated products, including smaller aldehydes and carboxylic acids. hc-sc.gc.ca Photodegradation, or the breakdown of the molecule by sunlight, can also be a significant pathway, especially for compounds containing a carbonyl group. nih.govresearchgate.net In aquatic environments, abiotic degradation can occur through hydrolysis and photolysis, although specific data for this compound is not readily available. The degradation of other organic pollutants in water can be influenced by factors such as temperature and the presence of minerals that can catalyze reactions. mdpi.comnist.gov
Biotic Degradation: Microorganisms play a crucial role in the breakdown of organic compounds in soil and water. Bacteria and fungi possess a wide array of enzymes that can metabolize complex organic molecules. The degradation of fragrance compounds, including aldehydes, in the environment is an active area of research. epa.gov While specific studies on the biodegradation of this compound are limited, research on other aldehydes has shown that they can be metabolized by microorganisms through oxidation to carboxylic acids, which can then enter central metabolic pathways. nih.gov The biodegradation of related cyclic compounds like octamethylcyclotetrasiloxane (B44751) has been observed under anaerobic conditions. su.se
A summary of potential degradation pathways is presented in the table below.
| Degradation Pathway | Environmental Compartment | Key Reactants/Conditions | Potential Products |
| Atmospheric Oxidation | Atmosphere | OH radicals, O3, NO3 | Smaller aldehydes, carboxylic acids, secondary organic aerosols |
| Photodegradation | Atmosphere, Surface Water | Sunlight (UV radiation) | Various smaller organic molecules |
| Hydrolysis | Water, Soil | Water | Data not available |
| Biodegradation | Soil, Water, Sediment | Microorganisms (bacteria, fungi) | Carboxylic acids, CO2, H2O |
Modeling the environmental fate and transport of chemicals like this compound helps predict their distribution and persistence in the environment. Such models consider the compound's physical and chemical properties, such as vapor pressure, water solubility, and octanol-water partition coefficient, along with environmental conditions. nih.gov
As a fragrance ingredient, this compound is expected to be released into the air and wastewater. epa.gov In the atmosphere, its transport is governed by wind patterns and its potential for long-range transport can be assessed using models that simulate atmospheric chemistry and deposition. nih.gov The compound's volatility suggests it will primarily exist in the gas phase, but it can also partition to atmospheric particles, which can then be removed by wet or dry deposition. nih.gov
In aquatic systems, its transport is influenced by water currents and its tendency to adsorb to sediment and organic matter. epa.gov The octanol-water partition coefficient (log Kow) is a key parameter in these models, indicating the compound's hydrophobicity and potential for bioaccumulation. While specific modeling studies for this compound are not available, general models for fragrance materials and other VOCs are used to estimate their environmental distribution. nih.govresearchgate.net
Q & A
Q. How can researchers design a reproducible synthesis protocol for Trimethylcyclopenteneacetaldehyde?
- Methodological Answer : Begin by reviewing primary literature to identify existing synthetic routes and their limitations . Optimize reaction conditions (e.g., temperature, solvent, catalysts) systematically, and document deviations from published protocols . Purification steps (e.g., column chromatography, recrystallization) should be validated using analytical techniques like TLC or HPLC. Include detailed descriptions of equipment calibration (e.g., reflux apparatus) and safety protocols for handling reactive intermediates . Appendices should list raw data (e.g., yields, melting points) and instrument specifications to enable replication .
Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR (¹H/¹³C) to confirm functional groups and stereochemistry .
- GC-MS or HPLC to assess purity and detect byproducts .
- IR spectroscopy to validate aldehyde and cyclopentene moieties .
Cross-reference data with computational predictions (e.g., DFT for NMR chemical shifts) to resolve ambiguities. Report instrument parameters (e.g., magnetic field strength, ionization mode) and calibration standards .
Q. How should researchers conduct a systematic literature review to identify knowledge gaps about this compound?
- Methodological Answer : Use academic databases (e.g., SciFinder, PubMed) to retrieve primary sources, prioritizing peer-reviewed journals over secondary reviews . Annotate key findings, such as conflicting thermodynamic data or unexplored reaction pathways . Create a matrix comparing synthesis methods, analytical results, and limitations. Critically evaluate the reliability of sources by checking experimental reproducibility claims and citation metrics .
Advanced Research Questions
Q. How should discrepancies in reported thermodynamic properties (e.g., solubility, enthalpy) of this compound be resolved?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., IUPAC guidelines for solubility measurements) . Analyze potential error sources:
- Instrumental : Calibrate calorimeters or spectrometers using certified reference materials .
- Methodological : Compare static vs. dynamic solubility measurement techniques .
Apply statistical tools (e.g., ANOVA) to assess variability between studies and publish raw datasets in appendices for peer scrutiny .
Q. What computational strategies are suitable for elucidating this compound’s reaction mechanisms?
- Methodological Answer : Employ density functional theory (DFT) to model transition states and activation energies for cyclopentene ring-opening reactions . Validate simulations with experimental kinetic data (e.g., Arrhenius plots). Use molecular dynamics (MD) simulations to study solvent effects on reaction pathways . Cross-check results with spectroscopic intermediates (e.g., in-situ IR monitoring) to refine computational parameters .
Q. How can spectroscopic data be integrated with computational models for structural elucidation of novel this compound derivatives?
- Methodological Answer : Develop a hybrid workflow:
- Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations .
- Compare experimental IR/Raman spectra with DFT-predicted vibrational modes .
- Apply machine learning algorithms to predict substituent effects on spectral patterns .
Publish computational input files and spectral raw data in supplementary materials to facilitate peer validation .
Q. What interdisciplinary approaches address challenges in studying this compound’s environmental stability?
- Methodological Answer : Design degradation studies under controlled environmental conditions (e.g., UV exposure, microbial activity) . Collaborate with environmental chemists to analyze degradation products via LC-QTOF-MS . Incorporate toxicology models to assess ecotoxicological risks. Document sampling protocols and statistical power calculations to ensure reproducibility .
Data Management and Reporting
Q. How should large datasets (e.g., kinetic profiles, spectral libraries) be managed in this compound research?
Q. What ethical and procedural standards apply when reproducing literature methods for this compound synthesis?
- Methodological Answer : Adhere to ACS Ethical Guidelines for chemical safety and waste disposal . When replicating procedures, note deviations (e.g., reagent purity, stirring rates) and their impacts on yield/purity . Cite original authors and disclose modifications in the "Experimental" section to maintain academic integrity .
Tables for Reference
(Example data structure for appendices)
| Parameter | Value | Uncertainty | Method | Reference |
|---|---|---|---|---|
| Solubility (25°C, H₂O) | 0.15 mg/mL | ±0.02 mg/mL | Gravimetric analysis | |
| ΔHvap | 45.2 kJ/mol | ±1.3 kJ/mol | Calorimetry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
